Fmoc-Pra-OH

Solid-phase peptide synthesis Fmoc chemistry Coupling efficiency

Fmoc-Pra-OH (Fmoc-L-propargylglycine, CAS 198561-07-8) is a protected non-canonical amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) α-amine protecting group and a terminal alkyne functional side chain. With molecular formula C20H17NO4 and molecular weight 335.35 g/mol, this building block is specifically designed for Fmoc-strategy solid-phase peptide synthesis (SPPS), enabling site-specific incorporation of propargylglycine residues into peptide sequences.

Molecular Formula C20H17NO4
Molecular Weight 335.4 g/mol
CAS No. 198561-07-8
Cat. No. B557379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Pra-OH
CAS198561-07-8
SynonymsFmoc-L-Propargylglycine; 198561-07-8; Fmoc-propargyl-Gly-OH; Fmoc-Pra-OH; (S)-2-(Fmoc-amino)-4-pentynoicacid; (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoicacid; (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pent-4-ynoicacid; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pent-4-ynoicacid; 4-Pentynoicacid,2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(2S)-; AmbotzFAA1589; Fmoc-Gly(propargyl)-OH; N-Fmoc-L-propargylglycine; Fmoc-L-2-propargylglycine; AC1MC16U; Fmoc-alpha-Propargyl-Gly-OH; SCHEMBL119866; 00397_FLUKA; CTK0H4118; MolPort-001-758-720; ZINC2572518; CF-385; MFCD01075095; (S)-N-Fmoc-2-(2'-propynyl)glycine; AKOS015948708; AM82637
Molecular FormulaC20H17NO4
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESC#CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C20H17NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h1,3-6,8-11,17-18H,7,12H2,(H,21,24)(H,22,23)/t18-/m0/s1
InChIKeyDJGMNCKHNMRKFM-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Pra-OH (CAS 198561-07-8): Fmoc-Protected Alkyne Amino Acid for Solid-Phase Peptide Synthesis and Click Chemistry


Fmoc-Pra-OH (Fmoc-L-propargylglycine, CAS 198561-07-8) is a protected non-canonical amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) α-amine protecting group and a terminal alkyne functional side chain . With molecular formula C20H17NO4 and molecular weight 335.35 g/mol, this building block is specifically designed for Fmoc-strategy solid-phase peptide synthesis (SPPS), enabling site-specific incorporation of propargylglycine residues into peptide sequences . The terminal alkyne moiety serves as a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other click chemistry modifications, including 1,3-dipolar cycloaddition with alkyl azides and rhodium-catalyzed [2+2+2] cycloaddition for Phe-derivative synthesis .

Why Fmoc-Pra-OH Cannot Be Arbitrarily Substituted with Other Alkyne-Containing Fmoc Amino Acids


Alkyne-functionalized Fmoc amino acids are not interchangeable in peptide synthesis applications due to fundamental differences in steric accessibility, enzymatic recognition, and synthetic economics. Fmoc-Pra-OH (propargylglycine) possesses a terminal alkyne directly attached to the β-carbon via a single methylene spacer, whereas analogs such as Fmoc-Hpg-OH (homopropargylglycine) feature an extended two-carbon linker that alters both steric presentation and biological recognition properties [1]. Critically, wild-type methionyl-tRNA synthetase (MetRS) does not accept propargylglycine as a substrate for ribosomal incorporation, while HPG is readily accepted — a binary selectivity determinant that dictates which building block is viable for biosynthetic peptide library generation versus purely chemical SPPS applications [1]. Furthermore, substitution without quantitative performance data risks compromised coupling efficiency in automated synthesizers, unpredictable click conjugation kinetics due to differential alkyne accessibility, and substantial cost inefficiencies when scaling validated protocols .

Quantitative Differentiation Evidence for Fmoc-Pra-OH Against Closest Analogs


SPPS Coupling Efficiency of Fmoc-Pra-OH Matches Standard Non-Hindered Fmoc Amino Acids

In solid-phase peptide synthesis (SPPS), coupling efficiency directly determines crude peptide purity and final isolated yield. Fmoc-Pra-OH demonstrates coupling efficiency >99% per step, quantitatively matching the performance of standard, non-hindered Fmoc amino acids under routine SPPS conditions . This performance equivalence ensures that incorporation of the alkyne functionality does not compromise overall synthetic yield relative to unmodified natural amino acid building blocks, a critical procurement consideration when designing multi-step automated syntheses .

Solid-phase peptide synthesis Fmoc chemistry Coupling efficiency

Cost Differential: Fmoc-Pra-OH vs. Fmoc-Hpg-OH for SPPS Scale-Up Applications

For solid-phase peptide synthesis scale-up where biosynthetic compatibility is not required, Fmoc-Pra-OH offers a substantial procurement cost advantage over its extended homolog Fmoc-Hpg-OH (Fmoc-L-homopropargylglycine). As reported in a 2022 optimization study, commercial Fmoc-Pra-OH is priced at approximately $296 per gram, whereas Fmoc-Hpg-OH is priced at approximately $938 per 500 mg — representing a greater than six-fold cost premium per unit mass for the HPG derivative [1]. This cost differential becomes particularly significant when scaling SPPS production of library hits where gram-to-multigram quantities of alkyne-functionalized building blocks are required [1].

Peptide synthesis economics Procurement cost analysis Scale-up

Enzymatic Acceptance: Fmoc-Pra-OH vs. Fmoc-Hpg-OH in Biosynthetic Peptide Library Generation

In biosynthetic peptide library applications requiring ribosomal incorporation of non-canonical amino acids, Fmoc-Pra-OH (as the free amino acid L-propargylglycine after Fmoc deprotection) and Fmoc-Hpg-OH exhibit binary functional divergence: wild-type methionyl-tRNA synthetase (MetRS) does NOT accept propargylglycine as a substrate for translational incorporation in auxotrophic E. coli strains or PURE system translation, whereas HPG is readily accepted by MetRS [1]. This absolute selectivity means that HPG — not propargylglycine — is the required building block for generating alkyne-containing peptide libraries via mRNA display or similar biosynthetic methods [1].

mRNA display Genetic code expansion Biosynthetic peptide libraries

Orthogonal Protection Stability: Fmoc-Pra-OH Compatibility with Standard Fmoc-SPPS Deprotection Chemistry

Fmoc-Pra-OH maintains full compatibility with the standard Fmoc/tBu orthogonal protection strategy employed in automated SPPS. The Fmoc group is quantitatively removed under mild basic conditions (typically 20% piperidine in DMF), while the terminal alkyne side chain remains inert to both the basic Fmoc-deprotection conditions and the acidic (TFA) global deprotection/cleavage conditions used to liberate the final peptide from the resin [1]. This orthogonal stability profile ensures that the alkyne handle remains intact and available for subsequent click chemistry conjugation without requiring specialized protecting group schemes or non-standard cleavage protocols [1].

Orthogonal protection Fmoc/tBu strategy SPPS compatibility

Optimal Application Scenarios for Fmoc-Pra-OH in Peptide Synthesis and Bioconjugation Workflows


SPPS Scale-Up of Alkyne-Functionalized Peptides Where Cost Efficiency Is Critical

When scaling solid-phase peptide synthesis of alkyne-containing peptides from milligram to gram quantities, Fmoc-Pra-OH is the economically rational choice among alkyne-functionalized Fmoc amino acids. As quantified in Section 3, Fmoc-Pra-OH costs approximately $296/g versus the >$1,800/g equivalent for Fmoc-Hpg-OH [1], representing >80% reduction in raw material expenditure per synthesis. This scenario applies specifically to chemically synthesized peptides where biosynthetic incorporation via MetRS is not required — including linear and cyclic peptides produced by standard Fmoc-SPPS for subsequent CuAAC conjugation with fluorescent dyes, biotin, PEG polymers, or surface immobilization. The >99% coupling efficiency of Fmoc-Pra-OH ensures that cost savings are not offset by reduced synthetic yield.

Peptide Macrocyclization via On-Resin or In-Solution CuAAC

Fmoc-Pra-OH enables efficient peptide cyclization when incorporated into sequences alongside an α-azido acid residue. As established in Section 3, Pra-containing peptides undergo CuBr/Na-ascorbate-catalyzed triazole formation with α-azido acids to produce conformationally constrained cyclic peptides . This application is particularly valuable for generating stapled peptides, cyclic peptide drug candidates, and epitope mimetics where macrocyclization enhances proteolytic stability and target binding affinity. The orthogonal stability of the alkyne moiety through Fmoc deprotection and TFA cleavage ensures that cyclization can be performed either on-resin (prior to cleavage) or in solution (post-cleavage), providing workflow flexibility.

Tritium-Labeled Precursor Peptide Synthesis for Radioligand Binding Assays

Fmoc-Pra-OH is specifically documented as a building block for the synthesis of precursor peptides intended for tritiation . The terminal alkyne provides a site-selective handle for catalytic tritium addition across the carbon-carbon triple bond, enabling incorporation of tritium labels at defined positions within peptide sequences. This application is distinct from generic click chemistry uses and is supported by vendor technical documentation specifying this as a primary intended use case . The high chiral purity (≥99% by chiral HPLC) ensures that the stereochemical integrity of the labeled peptide is maintained, a critical quality attribute for reproducible radioligand binding data.

Automated High-Throughput SPPS Requiring Standard Coupling Kinetics

In automated high-throughput peptide synthesizers where coupling protocols are standardized across all amino acid positions, Fmoc-Pra-OH can be integrated without protocol modification. As evidenced in Section 3, its coupling efficiency (>99%) matches that of standard, non-hindered Fmoc amino acids , meaning no extended coupling times, double-coupling cycles, or elevated temperatures are required. This plug-and-play compatibility is particularly valuable for core facilities and CROs producing diverse peptide libraries where workflow consistency across hundreds of syntheses is paramount. Unlike bulkier alkyne derivatives that may require protocol optimization per sequence, Fmoc-Pra-OH maintains predictable performance across varied peptide contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Pra-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.